Welcome to the BenchChem Online Store!
molecular formula C18H21NO4 B8801073 1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE

1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE

Cat. No. B8801073
M. Wt: 315.4 g/mol
InChI Key: SSJAJVNOGKMGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07465730B2

Procedure details

Utilizing the general procedure outlined in Example 48, 1,1,2,2-tetraacetylethane (400 mg, 2.0 mol), 2,4-dimethoxyaniline (305 mg, 2.0 mmol) reacted to give 1-[4-acetyl-1-(2,4-dimethoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone as yellow solid: MS (ESI) 316 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:12](=O)[CH3:13])[CH:5]([C:9](=[O:11])[CH3:10])[C:6](=O)[CH3:7])(=[O:3])[CH3:2].[CH3:15][O:16][C:17]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[CH:20][C:18]=1[NH2:19]>>[C:9]([C:5]1[C:4]([C:1](=[O:3])[CH3:2])=[C:12]([CH3:13])[N:19]([C:18]2[CH:20]=[CH:21][C:22]([O:24][CH3:25])=[CH:23][C:17]=2[O:16][CH3:15])[C:6]=1[CH3:7])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(=O)C(C(C(C)=O)C(C)=O)C(C)=O
Step Two
Name
Quantity
305 mg
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=C(N(C1C)C1=C(C=C(C=C1)OC)OC)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.